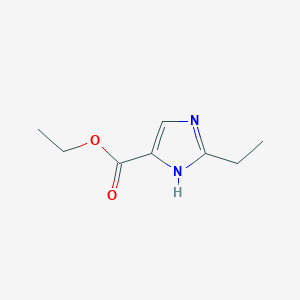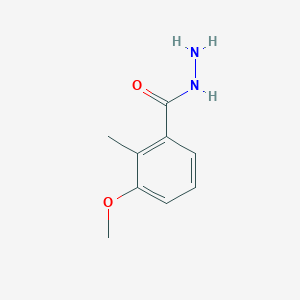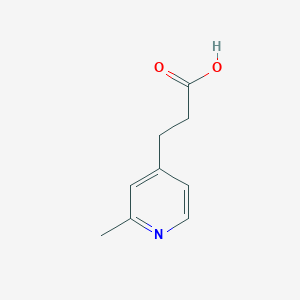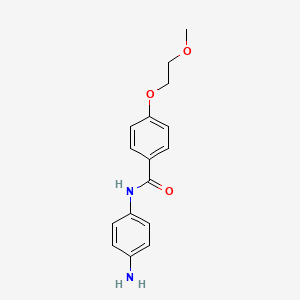
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Descripción general
Descripción
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C10H12F3N and a molecular weight of 203.20 . It is used in research and has potential applications in various fields due to its unique properties .
Molecular Structure Analysis
The molecular structure of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline consists of a benzene ring substituted with two methyl groups and one trifluoroethylamine group . The exact structure can be represented by the SMILES string: FC(F)(F)CNC1=CC=CC©=C1C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research has explored various aspects of compounds related to 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, particularly in chemical synthesis and structural analysis. For example, Grocock et al. (1971) discussed the synthesis challenges and steric factors in similar compounds, highlighting the complexity of such chemical structures (Grocock et al., 1971). Gong and Kato (2004) demonstrated the synthesis of related compounds, showing the potential for creating complex molecular structures (Gong & Kato, 2004).
Catalysis and Reaction Mechanisms
In the field of catalysis, Luo et al. (2015) developed a method for N-trifluoroethylation of anilines, indicating the versatility of such compounds in catalytic reactions (Luo et al., 2015). This underscores the potential application of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline in similar catalytic processes.
Polymer and Material Science
In polymer and material science, Johncock et al. (1991) explored the reactions of similar compounds in the creation of epoxy networks, indicating their utility in advanced material synthesis (Johncock et al., 1991). Such research is critical for developing new materials with specific properties.
Environmental Degradation Studies
Boonrattanakij et al. (2009) studied the degradation kinetics of related compounds, providing insights into environmental interactions and degradation processes (Boonrattanakij et al., 2009). Understanding the environmental fate of these compounds is crucial for assessing their impact.
Fluorescence and Temperature Sensing
Cao et al. (2014) reported on the use of similar compounds in developing fluorescent thermometers, showcasing their potential in sensing applications (Cao et al., 2014). This suggests that 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline could be explored for similar purposes.
Catalytic Transformations
Selva et al. (2008) demonstrated the catalytic transformations of anilines, which could be relevant for exploring the reactivity of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline in similar conditions (Selva et al., 2008).
Propiedades
IUPAC Name |
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7-4-3-5-9(8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIIAOZKJTSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)




![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)


-methanamine](/img/structure/B1451625.png)


![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
